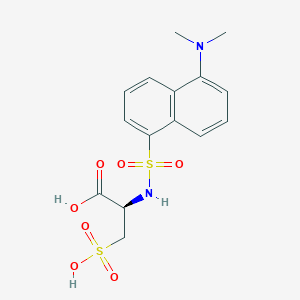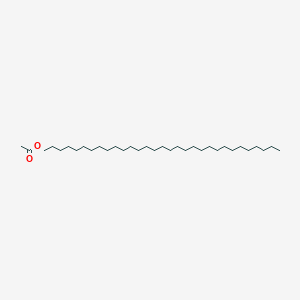
Hentriacontyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hentriacontyl acetate is an organic compound with the molecular formula C₃₃H₆₆O₂ . It is an ester derived from hentriacontanol and acetic acid. This compound is known for its presence in various natural sources, including plants and insects, where it often functions as a pheromone or a component of waxes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hentriacontyl acetate can be synthesized through the esterification of hentriacontanol with acetic acid. The reaction typically involves heating hentriacontanol with acetic acid in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:
C₃₁H₆₃OH+CH₃COOH→C₃₃H₆₆O₂+H₂O
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions, such as temperature and catalyst concentration, can enhance the yield and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Hentriacontyl acetate, being an ester, primarily undergoes hydrolysis reactions. It can be hydrolyzed under acidic or basic conditions to yield hentriacontanol and acetic acid.
Common Reagents and Conditions:
Acidic Hydrolysis: Involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid. The reaction is reversible and produces hentriacontanol and acetic acid.
Basic Hydrolysis (Saponification): Involves heating the ester with a strong base, such as sodium hydroxide, resulting in the formation of hentriacontanol and sodium acetate.
Major Products:
Acidic Hydrolysis: Hentriacontanol and acetic acid.
Basic Hydrolysis: Hentriacontanol and sodium acetate.
Wissenschaftliche Forschungsanwendungen
Hentriacontyl acetate has various applications in scientific research, including:
Chemistry: Used as a reference compound in the study of esterification and hydrolysis reactions.
Biology: Functions as a pheromone in certain insect species, aiding in the study of insect behavior and communication.
Medicine: Investigated for its potential antimicrobial properties and its role in natural product chemistry.
Industry: Utilized in the formulation of waxes and coatings due to its hydrophobic properties.
Wirkmechanismus
The mechanism of action of hentriacontyl acetate largely depends on its application. As a pheromone, it interacts with specific receptors in insects, triggering behavioral responses. In hydrolysis reactions, the ester bond is cleaved by the addition of water, facilitated by either acidic or basic conditions, resulting in the formation of hentriacontanol and acetic acid.
Vergleich Mit ähnlichen Verbindungen
Hentriacontanol: The alcohol precursor to hentriacontyl acetate.
Acetic Acid: The acid component in the esterification reaction.
Other Long-Chain Esters: Compounds such as octacosyl acetate and triacontyl acetate, which have similar structures and properties.
Uniqueness: this compound is unique due to its specific chain length and its role in natural systems as a pheromone. Its long carbon chain imparts distinct physical properties, such as high melting point and hydrophobicity, making it suitable for specialized applications in waxes and coatings.
Eigenschaften
CAS-Nummer |
630-00-2 |
|---|---|
Molekularformel |
C33H66O2 |
Molekulargewicht |
494.9 g/mol |
IUPAC-Name |
hentriacontyl acetate |
InChI |
InChI=1S/C33H66O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-35-33(2)34/h3-32H2,1-2H3 |
InChI-Schlüssel |
YYSXMXRBSUXWHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


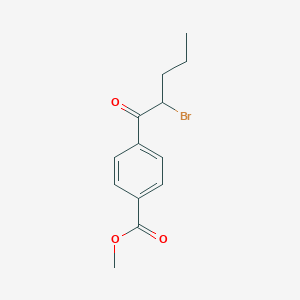
![5-Methylenespiro[2.4]heptane](/img/structure/B13819595.png)
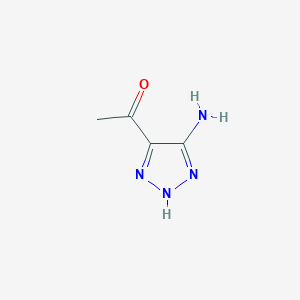
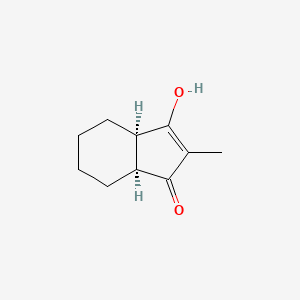

![Ethyl 2-[3-fluoro-2-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B13819625.png)

![5,7-dihydroxy-8-[(3R,4S)-3-hydroxy-1-methylpiperidin-4-yl]-2-methylchromen-4-one](/img/structure/B13819633.png)
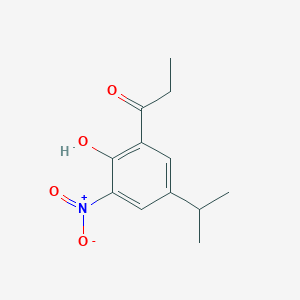
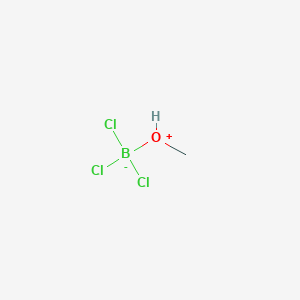

![Methanone, [4-[(1R)-1-aminoethyl]phenyl]phenyl-](/img/structure/B13819686.png)

